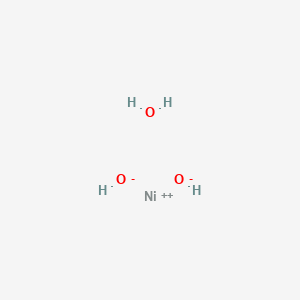
Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a benzoate ester group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide derivatives in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may block the formation of necrosomes by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) in necroptotic cells . This inhibition can lead to the suppression of inflammatory responses and cell death pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C19H14F3NO2S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
ethyl 4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoate |
InChI |
InChI=1S/C19H14F3NO2S/c1-2-25-18(24)14-5-3-13(4-6-14)17-23-16(11-26-17)12-7-9-15(10-8-12)19(20,21)22/h3-11H,2H2,1H3 |
InChI-Schlüssel |
XHXIJTQVVHJTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



